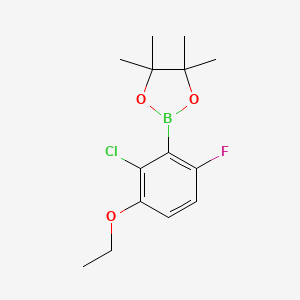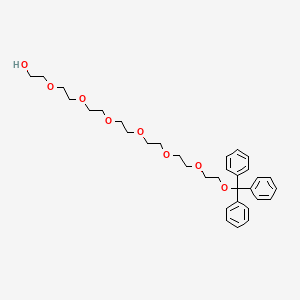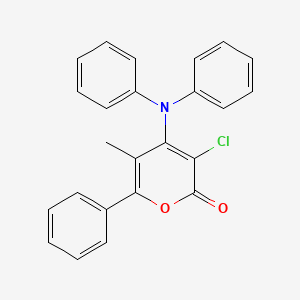![molecular formula C5H2BrClN4 B14019319 8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14019319.png)
8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of bromine and chlorine atoms attached to a triazolo-pyrazine ring system. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of commercially available reagents to create a small library of triazolopyrazines with various substituents . The synthetic route may include the use of bromine and chlorine sources to introduce the halogen atoms into the triazolo-pyrazine ring.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of readily available and cost-effective starting materials, along with optimized reaction conditions to maximize yield and purity. The process may include steps such as bromination, chlorination, and cyclization, followed by purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The triazolo-pyrazine ring system can be further modified through cyclization reactions to create more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Iodobenzene Diacetate: Used for oxidative cyclization reactions.
Hydrazine: Utilized in the formation of triazolo-pyrazine derivatives.
Methanol: Often used as a solvent in various reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted triazolopyrazines, which may exhibit different biological activities and properties .
Scientific Research Applications
8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: The compound is employed in chemical biology research to investigate its role in various biochemical pathways and processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines: These compounds share a similar triazolo ring system but differ in the attached substituents and their biological activities.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: These compounds have a similar core structure but differ in the degree of saturation and functional groups.
Uniqueness
8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H2BrClN4 |
|---|---|
Molecular Weight |
233.45 g/mol |
IUPAC Name |
8-bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C5H2BrClN4/c6-4-5-9-2-10-11(5)3(7)1-8-4/h1-2H |
InChI Key |
VRJOUJJQWSCJRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=NC=N2)C(=N1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate](/img/structure/B14019247.png)
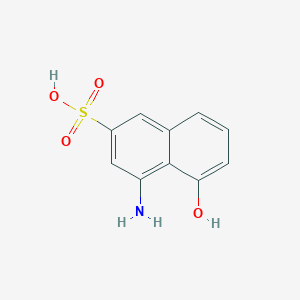

![1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14019264.png)
![10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14019278.png)
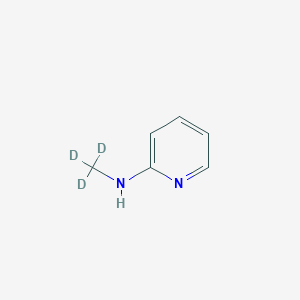
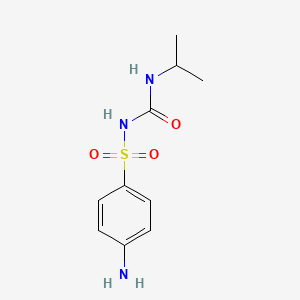
![o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate](/img/structure/B14019296.png)
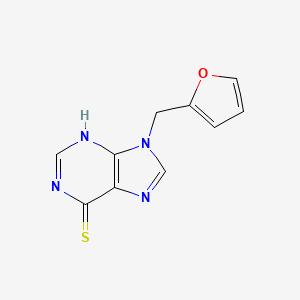

![2-[2-(Diaminomethylidene)hydrazono]propanoic acid](/img/structure/B14019307.png)
